molecular formula C21H17ClN2O5 B6063412 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B6063412
M. Wt: 412.8 g/mol
InChI Key: DFWMLEYPYKCUAH-UHFFFAOYSA-N
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Description

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenoxy group, a methoxy group, and a nitrophenyl group attached to a benzamide core

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5/c1-28-20-12-16(24(26)27)9-10-18(20)23-21(25)15-6-4-5-14(11-15)13-29-19-8-3-2-7-17(19)22/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWMLEYPYKCUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Esterification: The 2-chlorophenoxyacetic acid is then esterified using methanol and a catalyst like sulfuric acid to form the corresponding methyl ester.

    Nitration: The methyl ester is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: The nitrated ester is then reacted with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group suggests potential interactions with cellular redox systems, while the benzamide core may interact with protein targets.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-bromophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide: Similar structure but with a bromine atom instead of chlorine.

    3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic rings can influence its interactions with various targets and its overall stability.

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